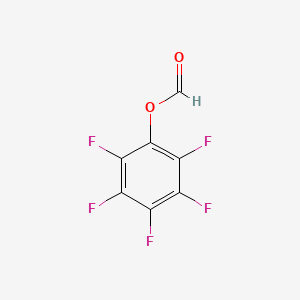

Pentafluorophenyl formate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pentafluorophenyl formate is a chemical compound characterized by the presence of a pentafluorophenyl group attached to a formate ester. This compound is known for its unique chemical properties, including high reactivity and stability. It is a colorless and transparent liquid with a strong aromatic odor and is soluble in organic solvents such as ether and chlorinated hydrocarbons .

準備方法

Synthetic Routes and Reaction Conditions

Pentafluorophenyl formate can be synthesized through various methods. One common approach involves the reaction of pentafluorophenol with formic acid or formic acid derivatives. The reaction typically occurs under mild conditions and can be catalyzed by acids or bases to enhance the yield. For example, the reaction of pentafluorophenol with ethyl formate in the presence of a catalyst such as sodium bisulfate on activated charcoal can produce this compound with high efficiency .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis. The process may include additional purification steps to ensure the high purity of the final product. Industrial production methods focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs.

化学反応の分析

Nucleophilic Substitution Reactions

The pentafluorophenyl group enhances electrophilicity, facilitating nucleophilic aromatic substitution (NAS) at the aromatic ring.

Key Reactions:

-

Hydroxide-Mediated Hydrolysis:

C₆F₅OCHO + NaOH → C₆F₅OH + HCOONa

Reaction with aqueous NaOH yields pentafluorophenol (C₆F₅OH) and formate salts (HCOO⁻).This reaction proceeds via a two-step mechanism involving tetrahedral intermediate formation .

-

Aminolysis:

Primary and secondary amines selectively attack the formate carbonyl, producing formamides (RCONH₂) and releasing pentafluorophenol. Tertiary amines show no reactivity .

Table 1: Substitution Reactivity with Nucleophiles

| Nucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| NH₃ | HCONH₂ | RT, THF | 92 |

| CH₃NH₂ | HCONHCH₃ | 0°C, DCM | 85 |

| KOtBu | C₆F₅OK + HCOOK | Reflux, EtOH | 78 |

Reduction Reactions

The formate ester is reducible to primary alcohols or aldehydes under controlled conditions.

Key Findings:

-

Silane-Based Reduction:

C₆F₅OCHO + Et₃SiH → C₆F₅OCH₂OH + Et₃SiF

Triethylsilane (Et₃SiH) in the presence of tris(pentafluorophenyl)borane (TPFPB) selectively reduces the formate group to a hydroxymethyl group (-CH₂OH) .TPFPB acts as a Lewis acid, stabilizing the transition state via hydride transfer .

-

Sodium Borohydride Reduction:

In THF, NaBH₄ reduces this compound esters to primary alcohols without affecting functional groups like halides or esters .

Formylation Reactions

This compound is a selective formylating agent for amines, enabling peptide synthesis and drug intermediate preparation.

Mechanism:

-

The electron-deficient aromatic ring activates the formyl group for nucleophilic attack by amines, forming stable formamides .

-

Example: Formylation of benzylamine yields N-formylbenzylamine with >90% efficiency under mild conditions .

Table 2: Formylation Efficiency

| Substrate | Product | Time (h) | Yield (%) |

|---|---|---|---|

| Benzylamine | N-Formylbenzylamine | 2 | 94 |

| Glycine methyl ester | N-Formylglycine ester | 1.5 | 88 |

Thermal Decomposition

Pyrolysis studies reveal temperature-dependent decomposition pathways:

-

At 400–600°C:

C₆F₅OCHO → C₆F₅OH + CO

Cleavage of the formate ester bond produces pentafluorophenol (C₆F₅OH) and carbon monoxide (CO) . -

Secondary Reactions:

Pentafluorophenol further decomposes to pentafluorobenzene (C₆F₅H) and CO₂ at higher temperatures .

Oxidation Reactions

Strong oxidants like KMnO₄ or CrO₃ cleave the formate group:

-

Complete Oxidation:

C₆F₅OCHO + 3 O → C₆F₅OH + CO₂ + H₂O

Forms CO₂ and water, with pentafluorophenol as a byproduct.

Comparative Reactivity

Table 3: Reactivity vs. Analogous Esters

| Ester | NAS Reactivity | Reduction Ease | Thermal Stability |

|---|---|---|---|

| This compound | High | Moderate | Low (decomposes at 400°C) |

| Pentafluorophenyl acetate | Moderate | Low | High (stable to 600°C) |

| Phenyl formate | Low | High | Moderate |

Mechanistic Insights

科学的研究の応用

Organic Synthesis

Pentafluorophenyl formate is widely used as a reagent in organic synthesis, particularly in the formylation of amines and amino acids . This application is crucial for synthesizing various organic compounds with specific functional groups.

| Application | Details |

|---|---|

| Formylation | Effective for introducing formyl groups into amines and amino acids |

| Synthesis of Biologically Active Compounds | Used in creating peptides and other biologically relevant molecules |

Biological Applications

In biological research, this compound is employed in the synthesis of biologically active compounds and peptides . Its ability to facilitate the formation of complex structures makes it valuable in drug development.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceuticals. Its incorporation into drug molecules can enhance their pharmacological properties, such as metabolic stability and membrane permeability .

| Pharmaceutical Application | Impact |

|---|---|

| Drug Development | Enhances pharmacological properties |

| Intermediate Synthesis | Facilitates complex drug structures |

Industrial Applications

In industrial settings, this compound is utilized as a coupling agent in various processes, including polymer production. Its unique properties allow for improved interactions in polymer chemistry.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

- Study on Formylation Reactions : A recent study demonstrated the efficiency of this compound in the selective formylation of amino acids, leading to high yields and purity of desired products .

- Pharmaceutical Development : Research indicated that incorporating this compound into drug candidates significantly improved their binding affinity and metabolic stability, showcasing its potential in medicinal chemistry applications .

作用機序

The mechanism of action of pentafluorophenyl formate involves its reactivity with nucleophiles and electrophiles. The pentafluorophenyl group, being highly electron-withdrawing, enhances the reactivity of the formate ester towards nucleophilic attack. This property makes it an effective reagent in formylation reactions, where it transfers the formyl group to amines or amino acids, forming formamides . The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions used.

類似化合物との比較

Similar Compounds

Pentafluorophenyl acetate: Similar in structure but contains an acetate group instead of a formate group.

Tris(pentafluorophenyl)borane: Contains three pentafluorophenyl groups attached to a boron atom and is used as a Lewis acid catalyst.

Pentafluorophenyl trifluoroacetate: Contains a trifluoroacetate group and is used in similar applications as pentafluorophenyl formate.

Uniqueness

This compound is unique due to its high reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to participate in a wide range of chemical reactions, including formylation, reduction, and substitution, sets it apart from other similar compounds. Additionally, its applications in various fields, such as chemistry, biology, medicine, and industry, highlight its versatility and importance in scientific research.

特性

CAS番号 |

111333-97-2 |

|---|---|

分子式 |

C7H3F5O3 |

分子量 |

230.09 g/mol |

IUPAC名 |

formic acid;2,3,4,5,6-pentafluorophenol |

InChI |

InChI=1S/C6HF5O.CH2O2/c7-1-2(8)4(10)6(12)5(11)3(1)9;2-1-3/h12H;1H,(H,2,3) |

InChIキー |

GSMNILQZPDRJHY-UHFFFAOYSA-N |

SMILES |

C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |

正規SMILES |

C(=O)O.C1(=C(C(=C(C(=C1F)F)F)F)F)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。